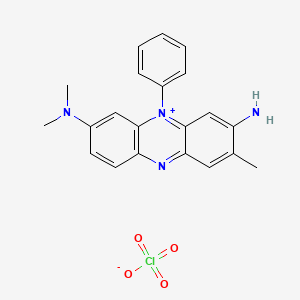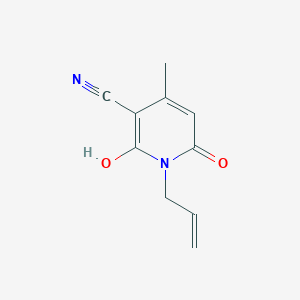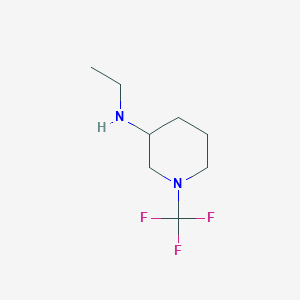![molecular formula C11H16F3N3 B13972525 N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 4926-59-4](/img/structure/B13972525.png)
N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine is a chemical compound that features a trifluoromethyl group attached to a benzenediamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine typically involves the reaction of 4-(trifluoromethyl)-1,2-benzenediamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-1,4-benzenediamine
- N-{1-[2-(Dimethylamino)ethyl]-4-piperidinyl}-4-{[4-(trifluoromethyl)phenoxy]methyl}benzamide
Uniqueness
N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine is unique due to the presence of both the dimethylaminoethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
4926-59-4 |
|---|---|
Molekularformel |
C11H16F3N3 |
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
1-N-[2-(dimethylamino)ethyl]-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H16F3N3/c1-17(2)6-5-16-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7,16H,5-6,15H2,1-2H3 |
InChI-Schlüssel |
KHNIKIPHCOYIDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=C(C=C(C=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


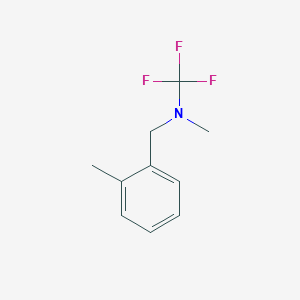
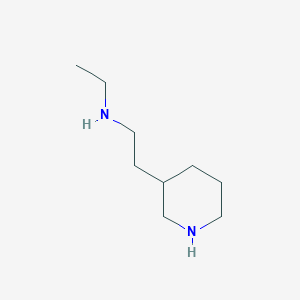
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
